4-Fmoc-3-(2-carboxy-ethyl)-morpholine
Overview
Description
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a chemical compound with the molecular formula C22H23NO5 and a molecular weight of 381.43 g/mol. It is a derivative of morpholine, featuring a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the morpholine ring and a carboxyethyl group at the 3-position. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with morpholine as the starting material.
Fmoc Protection: The morpholine nitrogen is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected morpholine.
Carboxylation: The 3-position of the morpholine ring is then functionalized with a carboxyethyl group through a carboxylation reaction, often using reagents like ethyl chloroformate and sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxyethyl group can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the Fmoc-protected morpholine using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Functionalized morpholines.
Scientific Research Applications
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the development of new therapeutic agents.
Medicine: It is utilized in the design and synthesis of drug candidates, particularly those targeting central nervous system disorders.
Industry: The compound finds use in the production of specialty chemicals and materials, leveraging its unique structural features.
Mechanism of Action
The mechanism by which 4-Fmoc-3-(2-carboxy-ethyl)-morpholine exerts its effects depends on its specific application. In drug design, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The Fmoc group, in particular, is often used to protect amino groups during peptide synthesis, allowing for selective reactions at other sites.
Molecular Targets and Pathways Involved:
Enzymes: Inhibitors targeting specific enzymes involved in disease pathways.
Receptors: Ligands that bind to receptors, modulating their activity.
Comparison with Similar Compounds
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is unique due to its combination of the Fmoc group and the carboxyethyl moiety. Similar compounds include:
Fmoc-protected amines: These compounds share the Fmoc protection but lack the carboxyethyl group.
Carboxyethyl morpholines: These compounds have the carboxyethyl group but lack the Fmoc protection.
Other morpholine derivatives: These compounds may have different substituents on the morpholine ring.
The presence of both the Fmoc group and the carboxyethyl moiety in this compound allows for greater versatility in synthetic applications and biological studies, making it a valuable compound in various fields.
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)10-9-15-13-27-12-11-23(15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJOVZKNJSBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722945 | |
Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-10-2 | |
Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.